Yunaconitoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

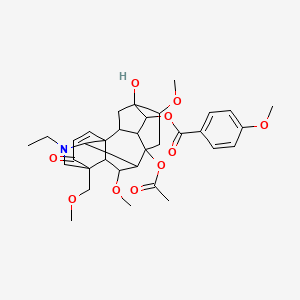

[8-acetyloxy-11-ethyl-5-hydroxy-6,18-dimethoxy-13-(methoxymethyl)-14-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-15-en-4-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO10/c1-7-35-16-31(17-40-3)22(37)12-13-32-21-14-33(39)23(42-5)15-34(45-18(2)36,25(28(32)35)26(43-6)27(31)32)24(21)29(33)44-30(38)19-8-10-20(41-4)11-9-19/h8-13,21,23-29,39H,7,14-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTGLCWQWPWURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C3C(C4C1C3(C=CC2=O)C5CC6(C(CC4(C5C6OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)OC)O)OC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Yunaconitoline on Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. Their modulation presents a key target for therapeutic intervention in a variety of neurological and cardiovascular disorders. Diterpenoid alkaloids, such as yunaconitoline (B1164412) and its analogue aconitine (B1665448), represent a class of potent modulators of Nav channels. This technical guide synthesizes the current understanding of how these alkaloids interact with sodium channels, drawing primarily from extensive research on aconitine. It details the molecular binding site, the profound effects on channel gating kinetics, and the resultant physiological consequences. Furthermore, this document provides structured quantitative data for related compounds, outlines comprehensive experimental protocols for future investigations, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Lessons from Aconitine

Aconitine is a well-established neurotoxin that acts as a potent activator of voltage-gated sodium channels[1][2][3]. It binds to a specific site on the channel protein, leading to persistent activation and a disruption of normal cellular excitability.

Molecular Binding Site: Neurotoxin Receptor Site 2

Aconitine and other related alkaloids bind to neurotoxin receptor site 2 on the alpha subunit of the voltage-gated sodium channel[1][2][4][5]. This binding site is located within the inner pore of the channel, a region critical for ion conduction and gating[6]. Molecular docking studies suggest that aconitine positions itself within the channel, below the four-helix bundle, interacting through hydrophobic and hydrogen bonds[5]. This strategic location allows it to physically and allosterically modulate channel function. The binding of aconitine is state-dependent, showing preferential interaction with the open state of the channel[2][3].

Effects on Sodium Channel Gating

The binding of aconitine to neurotoxin receptor site 2 induces profound changes in the gating properties of the sodium channel, primarily characterized by persistent activation. This is achieved through two principal mechanisms:

-

Hyperpolarizing Shift in Voltage-Dependence of Activation: Aconitine causes a significant shift in the voltage-dependence of channel activation towards more negative or hyperpolarized membrane potentials[7][8][9]. This shift can be as substantial as 20-50 mV[7][8][9]. Consequently, channels are more likely to open at the resting membrane potential, leading to a persistent influx of sodium ions[1].

-

Inhibition of Inactivation: Aconitine slows and inhibits the fast inactivation process of the sodium channel[1][6][9]. Normally, sodium channels rapidly inactivate within milliseconds of opening to terminate the sodium current. By preventing this inactivation, aconitine prolongs the duration of the inward sodium current, leading to sustained membrane depolarization[1].

The combination of these effects results in a sodium channel that remains in a persistently activated state, leading to uncontrolled firing of action potentials and ultimately, cellular dysfunction[1][4].

Quantitative Data for Aconitine and Related Diterpenoid Alkaloids

The following table summarizes the available quantitative data on the effects of aconitine and other relevant diterpenoid alkaloids on voltage-gated sodium channels. It is important to note that experimental conditions can influence these values.

| Compound | Channel Subtype | Parameter | Value | Reference |

| Aconitine | Rat Nav Channels | Kd | 1.2 µM | [4] |

| Aconitine | Human Nav1.5 | Agonist Activity | 3 x 10-5 to 1 x 10-4 M | [4] |

| Aconitine | Frog Skeletal Muscle | Shift in Activation | -40 to -50 mV | [7] |

| Aconitine | Neuroblastoma Cells | Shift in Activation | ~ -20 mV | [8] |

| Guan-Fu Base S | Ventricular Sodium Current | IC50 | 3.48 µM | [10] |

| Pyroaconitine | Nav1.2 | % Inhibition (at 10 µM) | 57% | [11] |

| Ajacine | Nav1.2 | % Inhibition (at 10 µM) | 42% | [11] |

| Septentriodine | Nav1.2 | % Inhibition (at 10 µM) | 42% | [11] |

| Delectinine | Nav1.2 | % Inhibition (at 10 µM) | 42% | [11] |

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is the gold standard for studying the effects of a compound on the gating kinetics of ion channels.

Objective: To characterize the effects of this compound on the voltage-dependence of activation and inactivation, as well as the kinetics of sodium currents.

Materials:

-

Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.7).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Microscope.

-

Perfusion system.

-

Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

This compound stock solution (in DMSO).

Procedure:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -100 mV.

-

-

Activation Protocol:

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments for 50 ms).

-

Record the resulting sodium currents.

-

To determine the effect of this compound, perfuse the cells with a known concentration of the compound and repeat the voltage protocol.

-

-

Steady-State Inactivation Protocol:

-

Apply a series of pre-pulses to various potentials (e.g., from -120 mV to -10 mV in 10 mV increments for 500 ms) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).

-

Record the sodium currents during the test pulse.

-

Perfuse with this compound and repeat the protocol.

-

-

Data Analysis:

-

Analyze the current-voltage (I-V) relationship from the activation protocol to determine the voltage at half-maximal activation (V1/2).

-

Analyze the data from the inactivation protocol to determine the voltage at half-maximal inactivation (V1/2).

-

Compare the V1/2 values in the presence and absence of this compound to quantify the voltage shift.

-

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Objective: To determine the dissociation constant (Ki) of this compound for neurotoxin receptor site 2 on the sodium channel.

Materials:

-

Membrane preparations from a source rich in the target sodium channel subtype (e.g., rat brain synaptosomes).

-

Radiolabeled ligand that binds to neurotoxin receptor site 2 (e.g., [3H]batrachotoxinin A 20-α-benzoate, [3H]BTX-B).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, and 0.1% BSA).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Assay Setup: In a series of tubes, add a fixed concentration of the radiolabeled ligand ([3H]BTX-B) and increasing concentrations of unlabeled this compound to the membrane preparations in the binding buffer.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of Aconitine Action

Caption: Aconitine binds to neurotoxin receptor site 2, causing persistent activation.

Experimental Workflow for Characterization

Caption: Workflow for characterizing this compound's effects on sodium channels.

Conclusion and Future Directions

While the precise mechanism of this compound remains to be elucidated, the extensive knowledge of aconitine provides a robust framework for predicting its interaction with voltage-gated sodium channels. It is highly probable that this compound also functions as a sodium channel activator, binding to neurotoxin receptor site 2 and inducing a state of persistent channel opening. This guide provides the necessary theoretical background, comparative quantitative data, and detailed experimental protocols to empower researchers to rigorously test this hypothesis. Future studies should focus on direct electrophysiological and binding analyses of this compound on a panel of sodium channel subtypes to determine its potency, selectivity, and precise effects on channel gating. Such research will not only illuminate the pharmacology of this specific alkaloid but also contribute to the broader understanding of diterpenoid alkaloid-sodium channel interactions, potentially paving the way for the development of novel therapeutic agents.

References

- 1. Aconitine - Wikipedia [en.wikipedia.org]

- 2. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of Yunaconitoline and Related C-19 Diterpenoid Alkaloids

Disclaimer: Scientific data specifically detailing the biological activity of Yunaconitoline is scarce in publicly accessible literature. This guide provides a comprehensive overview of the known biological activities of the broader class of C-19 diterpenoid alkaloids from the Aconitum genus, to which this compound belongs. The information presented, particularly quantitative data and mechanisms of action, is based on studies of closely related and well-researched alkaloids like aconitine (B1665448), mesaconitine, and hypaconitine (B608023). These findings provide a foundational framework for understanding the potential properties of this compound, but direct experimental validation is necessary.

Introduction and Chemical Classification

This compound is a C-19 diterpenoid alkaloid isolated from plants of the Aconitum genus, specifically from the roots of Aconitum bulleyanum. Diterpenoid alkaloids from Aconitum are structurally complex and are broadly classified based on their carbon skeleton and the nature of their ester substitutions. The C-19 norditerpenoid skeleton is characteristic of the most potent and toxic compounds within this family.

The biological activity and toxicity of these alkaloids are largely determined by the ester groups attached to the core structure. Diester-diterpenoid alkaloids (DDAs), which possess two ester groups (typically an acetyl group at C-8 and a benzoyl or anisoyl group at C-14), are the most toxic and biologically active compounds. This compound falls into this category. Hydrolysis of these ester groups, either through processing or metabolism, leads to less toxic monoester derivatives and eventually to non-toxic amino alcohol alkaloids.

Core Biological Activities

Aconitum alkaloids are renowned for their potent, yet paradoxical, biological effects. They have been utilized for centuries in traditional medicine for their therapeutic properties while being simultaneously recognized as potent poisons.

Analgesic Activity

The most celebrated therapeutic effect of Aconitum alkaloids is their potent analgesic (pain-relieving) activity. They have been traditionally used to manage various types of pain, including neuropathic and inflammatory pain. The analgesic efficacy is attributed to their interaction with the central and peripheral nervous systems. Studies on related alkaloids have demonstrated significant pain inhibition in various animal models. For instance, aconitine, mesaconitine, and hypaconitine have shown dose-dependent analgesic effects in acetic acid-induced writhing tests in mice.

Anti-inflammatory Activity

Several C-19 diterpenoid alkaloids exhibit significant anti-inflammatory properties. Their mechanism is believed to involve the modulation of key inflammatory pathways. Research indicates that these alkaloids can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This cytokine inhibition suggests a potential therapeutic role in managing inflammatory diseases.

Cardiovascular Effects: A Double-Edged Sword

Aconitum alkaloids exert profound effects on the cardiovascular system. At very low doses, they can exhibit cardiotonic properties, increasing the force of heart contractions. However, this therapeutic window is exceedingly narrow. At slightly higher concentrations, these compounds become potent cardiotoxins, inducing severe and often lethal arrhythmias. The primary mechanism for both the therapeutic and toxic cardiac effects is their action on cardiac ion channels.

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The predominant mechanism underlying the diverse biological activities of diester-diterpenoid alkaloids is their interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

Aconitum alkaloids bind to site 2 of the α-subunit of VGSCs. This binding prevents the channels from inactivating after they open, leading to a persistent influx of sodium ions. The consequences of this prolonged channel opening are:

-

In Neurons: A sustained depolarization of the nerve cell membrane. Initially, this leads to spontaneous firing, but it is quickly followed by a state of inexcitability because the membrane cannot repolarize. This blockade of nerve impulse transmission is the basis for both the analgesic and neurotoxic effects.

-

In Cardiomyocytes: A similar persistent sodium influx disrupts the normal cardiac action potential, prolonging the refractory period and leading to early afterdepolarizations. This disruption of normal electrical signaling in the heart is the primary cause of the severe cardiac arrhythmias associated with aconitine poisoning.

Figure 1. Mechanism of action of Aconitum diester-diterpenoid alkaloids on voltage-gated sodium channels.

Quantitative Data on Related Aconitum Alkaloids

The following tables summarize available quantitative data for aconitine and other related C-19 diterpenoid alkaloids. This data is provided for comparative purposes and to illustrate the potency of this class of compounds.

Table 1: Analgesic Activity and Acute Toxicity of Aconitum Alkaloids in Mice

| Compound | Dose (mg/kg) | Analgesic Effect (Pain Inhibition %) | Acute Toxicity (LD50, mg/kg) |

|---|---|---|---|

| Aconitine | 2.0 | 81.6%[1] | 4.06[1] |

| Mesaconitine | 2.0 | 58.5%[1] | 2.81[1] |

| Hypaconitine | 2.0 | 51.2%[1] | 12.00[1] |

Data from acetic acid-induced writhing test.[1]

Table 2: In Vitro Anti-inflammatory Activity of Aconitum Alkaloids

| Compound | Assay | IC50 (µg/mL) |

|---|---|---|

| Taronenine B | Inhibition of IL-6 production in LPS-induced RAW264.7 macrophages | 18.87[1] |

| Taronenine D | Inhibition of IL-6 production in LPS-induced RAW264.7 macrophages | 25.39[1] |

| Unnamed Alkaloid | Inhibition in nitrotetrazolium chloride detection model | 25.82[1] |

| Taronenine A | Inhibition of IL-6 production in LPS-induced RAW264.7 macrophages | 29.60[1] |

| Indomethacin (Control) | Inhibition in nitrotetrazolium chloride detection model | 42.02[1] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols: A General Overview

Detailed experimental protocols for this compound are not available. However, the following sections describe standard methodologies used to evaluate the biological activities of natural product extracts and their isolated compounds, such as Aconitum alkaloids.

General Experimental Workflow

The investigation of a plant extract's biological activity typically follows a multi-step process, from initial preparation to in-depth mechanistic studies.

Figure 2. Generalized experimental workflow for natural product drug discovery.

Analgesic Activity Assays (In Vivo)

-

Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity.[2] Mice are injected intraperitoneally with acetic acid, which induces characteristic stretching and writhing behaviors.[2] The number of writhes is counted over a period of time after administration of the test compound. A reduction in the number of writhes compared to a control group indicates an analgesic effect.[2]

-

Hot Plate Test: This method evaluates central analgesic activity. Animals are placed on a heated surface, and the time taken to elicit a pain response (e.g., licking a paw or jumping) is measured. Analgesic compounds increase this latency time.

-

Tail Immersion Test: Similar to the hot plate test, this model assesses central analgesia by measuring the time it takes for an animal to withdraw its tail from hot water.[2]

Anti-inflammatory Activity Assays (In Vitro)

-

Inhibition of Protein Denaturation: Inflammation can involve protein denaturation. This assay uses a protein like egg albumin or bovine serum albumin, which is denatured by heat.[3][4] The ability of a test compound to prevent this heat-induced denaturation is measured spectrophotometrically, serving as an indicator of anti-inflammatory potential.[3][4]

-

Human Red Blood Cell (HRBC) Membrane Stabilization: The lysis of red blood cell membranes is analogous to the lysis of lysosomal membranes, which releases inflammatory mediators.[5] This assay assesses the ability of a compound to stabilize the HRBC membrane against hypotonicity- or heat-induced lysis, thereby preventing the release of inflammatory contents.[5]

Cardiotoxicity Assessment (In Vitro)

-

Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a physiologically relevant human model for cardiotoxicity screening.[6] They can be used to assess various parameters, including changes in beating frequency, contractility, and intracellular calcium handling.[7]

-

Microelectrode Array (MEA): hiPSC-CMs are cultured on plates containing microelectrodes that can record extracellular field potentials.[6] This technique allows for the non-invasive, real-time assessment of a compound's effects on cardiac electrophysiology, including proarrhythmic potential.[6][7]

Toxicology and Safety Considerations

The most significant challenge in the therapeutic application of Aconitum alkaloids is their extremely narrow therapeutic window. The doses required for therapeutic effects are very close to those that cause severe toxicity.

-

Cardiotoxicity: As detailed above, the primary toxic effect is on the heart, leading to life-threatening arrhythmias.

-

Neurotoxicity: Symptoms of neurotoxicity include paresthesia (numbness and tingling), motor weakness, and in severe cases, respiratory paralysis.

-

Acute Toxicity: The LD50 values for diester-diterpenoid alkaloids are very low, indicating high acute toxicity (see Table 1).[1]

Due to this high toxicity, the use of unprocessed Aconitum roots is extremely dangerous. Traditional processing methods, such as prolonged boiling or steaming, are designed to hydrolyze the toxic diester alkaloids into less toxic monoester and non-esterified forms, thereby reducing toxicity while attempting to preserve therapeutic efficacy.

Conclusion and Future Directions

This compound is a member of the C-19 diester-diterpenoid alkaloids, a class of compounds from the Aconitum genus known for potent analgesic, anti-inflammatory, and cardiotonic activities, but also for extreme cardiotoxicity and neurotoxicity. While specific data on this compound is lacking, the extensive research on related alkaloids like aconitine provides a strong basis for predicting its pharmacological profile.

The primary mechanism of action for this class of compounds involves the persistent activation of voltage-gated sodium channels, which explains both their therapeutic and toxic effects. The major hurdle for any clinical application remains the perilously narrow therapeutic index.

Future research should be prioritized in the following areas:

-

Isolation and Purification: Development of efficient methods to isolate pure this compound for detailed study.

-

In Vitro and In Vivo Characterization: Systematic evaluation of the analgesic, anti-inflammatory, and cardiovascular effects of this compound using the standardized protocols outlined in this guide.

-

Quantitative Analysis: Determination of key quantitative parameters, including ED50 for therapeutic effects and LD50 for toxicity, to establish its therapeutic index.

-

Mechanism of Action Studies: Confirmation that this compound acts on voltage-gated sodium channels and investigation of any potential secondary targets.

-

Structural Modification: Exploration of synthetic modifications to the this compound structure to dissociate its therapeutic effects from its high toxicity, a key goal in the development of safer analgesics from this potent natural product class.

References

- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-Vivo Models for Management of Pain [scirp.org]

- 3. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bbrc.in [bbrc.in]

- 5. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 6. Developing an approach for evaluating the cardiotoxic potential of botanicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Yunaconitoline: A Potential Analgesic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Yunaconitoline" did not yield specific results in scientific literature searches. This document synthesizes data on closely related and well-studied Aconitum alkaloids, primarily Aconitine (B1665448) and Bulleyaconitine A , to provide a representative technical guide on their potential as analgesic agents. These compounds are presented as proxies to fulfill the query's core requirements.

Executive Summary

Aconitum alkaloids, a class of diterpenoid compounds isolated from the Aconitum genus, have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties. Modern pharmacological research has identified specific alkaloids, such as Aconitine and Bulleyaconitine A, as potent modulators of pain pathways. This guide provides an in-depth technical overview of the analgesic potential of these compounds, focusing on their mechanism of action, quantitative efficacy in preclinical models, and detailed experimental protocols for their evaluation. The primary mechanism of analgesic action involves the modulation of voltage-gated sodium channels, with downstream effects on the central and peripheral nervous systems. While promising, the narrow therapeutic index of many Aconitum alkaloids necessitates careful consideration and further research to develop safer, clinically viable analgesic drugs.

Quantitative Data on Analgesic Efficacy

The analgesic effects of Aconitine and its analogs have been quantified in various preclinical pain models. The following tables summarize key efficacy data.

Table 1: Analgesic Activity of Aconitine in Murine Pain Models [1][2][3]

| Pain Model | Species | Administration Route | Aconitine Dose | Efficacy Metric | Result | Comparator |

| Hot Plate Test | Mouse | Oral | 0.3 mg/kg | Pain Threshold Increase | 17.12% | Aspirin (200 mg/kg): 19.21% |

| Hot Plate Test | Mouse | Oral | 0.9 mg/kg | Pain Threshold Increase | 20.27% | Aspirin (200 mg/kg): 19.21% |

| Acetic Acid Writhing Test | Mouse | Oral | 0.3 mg/kg | Inhibition of Writhing | 68% | Aspirin (200 mg/kg): 75% |

| Acetic Acid Writhing Test | Mouse | Oral | 0.9 mg/kg | Inhibition of Writhing | 76% | Aspirin (200 mg/kg): 75% |

| Formalin Test (Phase I) | Mouse | Oral (1h pre-treatment) | 0.3 mg/kg | Inhibition of Licking | 33.23% | - |

| Formalin Test (Phase I) | Mouse | Oral (1h pre-treatment) | 0.9 mg/kg | Inhibition of Licking | 20.25% | - |

| Formalin Test (Phase II) | Mouse | Oral (1h pre-treatment) | 0.3 mg/kg | Inhibition of Licking | 36.08% | Aspirin (200 mg/kg): 48.82% |

| Formalin Test (Phase II) | Mouse | Oral (1h pre-treatment) | 0.9 mg/kg | Inhibition of Licking | 32.48% | Aspirin (200 mg/kg): 48.82% |

Table 2: ED50 and LD50 Values for Aconitine and Related Alkaloids [4][5]

| Compound | Pain Model | Species | Administration Route | Analgesic ED50 (mg/kg) | LD50 (mg/kg) |

| 3,15-Diacetylbenzoylaconine (B571070) | Acetic Acid Writhing | Mouse | Subcutaneous | 2.76 | 21.68 |

| 3,15-Diacetylbenzoylaconine | Hot Plate Test | Mouse | Subcutaneous | 3.50 | 21.68 |

| Aconitine | Formalin-induced hyperalgesia | Mouse | - | ~0.06 | ~0.15 |

| Lappaconitine | Formalin-induced hyperalgesia | Mouse | - | ~2.8 | ~5.0 |

Table 3: Inhibitory Activity of Bulleyaconitine A on Voltage-Gated Sodium Channels (NaV) [6][7]

| Channel Subtype | State | IC50 |

| NaV1.3 | Resting | 995.6 ± 139.1 nM |

| NaV1.3 | Inactivated | 20.3 ± 3.4 pM |

| NaV1.7 | Resting | 125.7 ± 18.6 nM |

| NaV1.7 | Inactivated | 132.9 ± 25.5 pM |

| NaV1.8 | Resting | 151.2 ± 15.4 µM |

| NaV1.8 | Inactivated | 18.0 ± 2.5 µM |

Mechanism of Action

The analgesic properties of Aconitum alkaloids are primarily attributed to their interaction with voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[8] By modulating these channels, aconitine and its analogs can reduce neuronal excitability and inhibit the transmission of pain signals.

Peripheral Mechanism

In the peripheral nervous system, these alkaloids, particularly Bulleyaconitine A, show a preference for blocking tetrodotoxin-sensitive (TTX-S) VGSCs in dorsal root ganglion (DRG) neurons.[9] This effect is more pronounced in neuropathic states, where there is an upregulation of protein kinase C (PKC) and VGSCs, enhancing the potency of Bulleyaconitine A.[9][10] The inhibition of these channels leads to a reduction in ectopic discharges, a key factor in neuropathic pain.

References

- 1. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]

- 3. Item - Analgesic activity of aconitine in acetic acid writhing test. - Public Library of Science - Figshare [plos.figshare.com]

- 4. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bulleyaconitine A preferably reduces tetrodotoxin-sensitive sodium current in uninjured dorsal root ganglion neurons of neuropathic rats probably via inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Toxicological Profile of Yunaconitoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitine (B1683533), a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, exhibits significant pharmacological potential. However, its clinical application is severely hampered by a narrow therapeutic window and a high potential for toxicity. This technical guide provides a comprehensive overview of the in vivo toxicological profile of Yunaconitoline, consolidating available quantitative data, detailing experimental methodologies, and elucidating the underlying molecular mechanisms and signaling pathways. The primary toxicities associated with Yunaconitine are cardiotoxicity, neurotoxicity, and hepatotoxicity, with evidence also suggesting potential nephrotoxicity. Understanding these toxicological characteristics is paramount for the safe development of this compound-based therapeutics.

Quantitative Toxicological Data

The acute toxicity of Yunaconitine has been quantified in rodent models, primarily focusing on the median lethal dose (LD50). The available data, summarized below, highlights the compound's high potency and route-dependent toxicity.

| Animal Model | Route of Administration | LD50 | Reference |

| ICR Mice (female) | Oral | 2.37 mg/kg | [1] |

| ICR Mice (female) | Intravenous | 0.200 mg/kg | [1] |

| Mice | Intravenous | 0.05 mg/kg | [2] |

| Mdr1a-/- Mice | Oral | 0.24 mg/kg | [2] |

| Wild-type FVB Mice | Oral | 2.13 mg/kg | [2] |

Note: The significant difference in oral LD50 between Mdr1a-/- and wild-type FVB mice suggests the involvement of P-glycoprotein (P-gp) in the detoxification and efflux of this compound.[2]

Core Toxicological Manifestations

In vivo studies have consistently demonstrated that Yunaconitine induces a spectrum of toxic effects, primarily targeting the cardiovascular, nervous, and hepatic systems.

Cardiotoxicity

Yunaconitine is a potent cardiotoxin, capable of inducing severe arrhythmias and myocardial injury. Studies in rats have shown that Yunaconitine administration leads to:

-

Biochemical Alterations: Significant increases in serum levels of lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), and its isoenzyme CK-MB, all of which are indicative of myocardial damage.[2]

-

Oxidative Stress: Elevated levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in myocardial tissue, coupled with a decrease in the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD), point towards oxidative stress as a key mechanism of cardiotoxicity.[2]

-

Histopathological Changes: Pathomorphological examination of the myocardium reveals significant damage, and ultrastructural analysis shows alterations in myocardial mitochondria.[2]

-

Apoptosis: Increased apoptosis of cardiomyocytes is observed following this compound exposure.[2]

Neurotoxicity

The neurotoxic effects of Yunaconitine are a major safety concern. Clinical poisoning events in humans often present with neurological symptoms.[3] Animal studies have corroborated these observations, demonstrating that Yunaconitine can induce neurotoxicity.[2] The primary mechanism underlying its neurotoxicity is believed to be the modulation of voltage-gated sodium channels.[4]

Hepatotoxicity and Nephrotoxicity

Evidence suggests that the liver and kidneys are also targets of this compound toxicity. Pathological studies in rats have revealed toxic changes in both the liver and kidneys following Yunaconitine administration.[2] While detailed mechanistic studies on this compound-induced hepatotoxicity and nephrotoxicity are limited, monitoring of relevant biomarkers is crucial in preclinical safety assessments.

Experimental Protocols

This section outlines the methodologies employed in key in vivo toxicological assessments of Yunaconitine.

Acute Oral Toxicity (LD50 Determination)

A standardized protocol, such as the Up-and-Down Procedure (UDP) as per OECD guidelines, is often used to determine the oral LD50.

-

Animal Model: Female ICR mice are typically used.[1]

-

Housing and Acclimation: Animals are housed under standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) with free access to food and water. A suitable acclimation period is allowed before the experiment.

-

Dosing: Yunaconitine is administered orally via gavage. The initial dose is selected based on preliminary range-finding studies. Subsequent doses for new animals are adjusted up or down by a constant factor depending on the outcome (survival or death) for the previously dosed animal.[1]

-

Observation: Animals are observed for clinical signs of toxicity and mortality for a specified period, typically 14 days. Symptoms such as decreased activity, piloerection, palpebral edema, vomiting, polypnea, and convulsions are monitored.[1]

-

Data Analysis: The LD50 is calculated using appropriate statistical methods based on the pattern of survival and mortality.[1]

Cardiotoxicity Assessment in Rats

-

Animal Model: Male Sprague-Dawley (SD) rats are commonly used.[2]

-

Treatment: Rats are administered Yunaconitine intragastrically once daily for a period of 7 consecutive days. A control group receives the vehicle.[2]

-

Sample Collection: At the end of the treatment period, blood samples are collected for biochemical analysis. Myocardial tissue is harvested for the assessment of oxidative stress markers, histopathology, and apoptosis.[2]

-

Biochemical Analysis: Serum levels of LDH, CK, and CK-MB are measured using standard enzymatic kits.[2]

-

Oxidative Stress Markers: Myocardial tissue homogenates are used to measure MDA levels and SOD activity. ROS levels can be quantified using fluorescent probes.[2]

-

Histopathology: Myocardial tissue is fixed, processed, and stained (e.g., with Hematoxylin and Eosin) for light microscopic examination of pathomorphological changes. For ultrastructural analysis, tissue is processed for transmission electron microscopy to observe changes in mitochondria.[2]

-

Apoptosis Assay: Apoptosis in cardiomyocytes can be detected using methods such as the TUNEL assay.[2]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound is multifaceted, involving interactions with ion channels, metabolic enzymes, and the induction of cellular stress pathways.

Interaction with Voltage-Gated Sodium Channels

A primary mechanism of toxicity for Yunaconitine and related aconite alkaloids is their action on voltage-gated sodium channels (VGSCs). By binding to site 2 of the α-subunit of these channels, Yunaconitine causes a persistent activation, leading to an influx of sodium ions and prolonged depolarization of excitable membranes in neurons and cardiomyocytes. This disruption of normal electrical signaling is a key contributor to its neurotoxic and cardiotoxic effects.[4]

Role of CYP3A4 in Metabolism and Toxicity

In vitro and in vivo studies have identified Cytochrome P450 3A4 (CYP3A4) as a key enzyme in the metabolism of this compound. Inhibition of CYP3A4 leads to a significant increase in the plasma exposure (Cmax and AUC) of this compound, which in turn exacerbates its cardiotoxic and neurotoxic effects. This indicates that co-administration of this compound with CYP3A4 inhibitors could lead to severe poisoning events. Furthermore, this compound itself acts as a competitive inhibitor of CYP3A4, suggesting a potential for drug-drug interactions.[3]

Mitochondrial Apoptosis Pathway in Cardiotoxicity

In vivo studies in rats have implicated the mitochondrial apoptosis pathway in this compound-induced myocardial injury. The observed increase in cardiomyocyte apoptosis, coupled with ultrastructural changes in mitochondria, suggests that this compound may trigger the intrinsic apoptotic cascade.[2] This is likely initiated by cellular stress, such as the oxidative stress demonstrated by increased ROS and MDA levels.

Conclusion

The in vivo toxicological profile of this compound is characterized by potent cardiotoxicity, neurotoxicity, and hepatotoxicity. The primary mechanism of action involves the persistent activation of voltage-gated sodium channels, leading to cellular hyperexcitability. The metabolism of this compound is heavily reliant on CYP3A4, and any inhibition of this enzyme can drastically increase its toxicity. Furthermore, at the cellular level, this compound induces oxidative stress and triggers the mitochondrial apoptosis pathway, contributing to tissue damage, particularly in the heart. A thorough understanding of these toxicological properties and the associated molecular mechanisms is essential for the development of strategies to mitigate the risks associated with the therapeutic use of this compound and for the design of safer derivatives. Further research is warranted to fully elucidate the detailed signaling pathways involved in its multi-organ toxicity.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Yunaconitoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Yunaconitoline, a complex C19-diterpenoid alkaloid, has garnered significant interest within the scientific community for its potent biological activities, primarily as a sodium channel blocker. This technical guide delves into the critical structure-activity relationships (SAR) of this compound analogs, offering a comprehensive overview of how subtle molecular modifications translate into profound changes in analgesic efficacy. By presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways, this document aims to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting voltage-gated sodium channels.

Structure-Activity Relationship of this compound Analogs: A Quantitative Perspective

The analgesic properties of this compound and its derivatives are intrinsically linked to their ability to modulate the activity of voltage-gated sodium channels. The following table summarizes the in vivo analgesic activity of several semi-synthetic this compound analogs, as determined by the acetic acid-induced writhing test in mice. The data is presented as the median effective dose (ED50), providing a quantitative measure of the potency of each analog.

| Compound | Modification from Yunaconitine | Analgesic Activity (ED50, mg/kg, s.c.) |

| Yunaconitine | - | Not Reported in this study |

| 8-O-Ethylyunaconitine | Ethyl group at C-8 instead of acetyl | 0.0591 |

| Analog 3 | Deacetylation at C-8 and other modifications | > 10 |

| Analog 4 | Modifications at C-8 and C-14 | > 10 |

Data extracted from: Chen et al., Chemical & Pharmaceutical Bulletin, 2009.[1]

Key SAR Insights:

The limited data available for this compound analogs suggests that modifications at the C-8 position significantly influence analgesic activity. The substitution of the acetyl group at C-8 with an ethyl group in 8-O-Ethylyunaconitine resulted in a potent analgesic, with an ED50 of 0.0591 mg/kg.[1] In contrast, more extensive modifications, as seen in analogs 3 and 4, led to a dramatic decrease in potency (ED50 > 10 mg/kg).[1] This highlights the critical role of the substituent at the C-8 position in the analgesic effect of this class of compounds. Further research with a broader range of analogs is necessary to fully elucidate the SAR at other positions of the this compound scaffold.

Experimental Protocols

A clear understanding of the methodologies employed to generate the biological data is paramount for the interpretation and replication of research findings. This section provides detailed protocols for the key experiments cited in the study of this compound analogs.

Synthesis of this compound Analogs

The semi-synthetic analogs of Yunaconitine were prepared from the parent compound through various chemical modifications. The following is a general representation of the synthetic approach:

General Procedure for the Synthesis of 8-O-Ethylyunaconitine:

While the specific details for the synthesis of 8-O-Ethylyunaconitine are not exhaustively provided in the reference, a plausible synthetic route would involve the selective deacetylation of Yunaconitine at the C-8 position, followed by ethylation using a suitable ethylating agent under basic conditions. The reaction progress would be monitored by thin-layer chromatography, and the final product would be purified using column chromatography.

Acetic Acid-Induced Writhing Test in Mice

This widely used in vivo assay is a reliable method for screening the peripheral analgesic activity of new chemical entities.

Protocol:

-

Animals: Male Kunming mice weighing 18-22 g are used. The animals are housed under standard laboratory conditions with free access to food and water.

-

Grouping and Dosing: The mice are randomly divided into groups. The test compounds, dissolved in a suitable vehicle, are administered subcutaneously (s.c.). A control group receives the vehicle alone.

-

Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally (i.p.) with 0.2 mL of a 0.6% (v/v) aqueous solution of acetic acid.

-

Observation: Immediately after the acetic acid injection, the mice are placed in individual observation cages. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for each mouse over a 15-minute period.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 value, the dose that produces 50% of the maximal analgesic effect, is then calculated using a probit analysis.

Whole-Cell Patch-Clamp Electrophysiology

To directly assess the sodium channel blocking activity of this compound analogs and determine their half-maximal inhibitory concentration (IC50), the whole-cell patch-clamp technique is the gold standard.

Protocol:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the voltage-gated sodium channel subtype of interest (e.g., Nav1.7) are cultured under standard conditions.

-

Recording Setup: The cells are transferred to a recording chamber on the stage of an inverted microscope. Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution.

-

Whole-Cell Recording: A giga-ohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Protocol: The cell is voltage-clamped at a holding potential of -100 mV. Depolarizing voltage steps are applied to elicit sodium currents.

-

Drug Application: this compound analogs are dissolved in the external solution and applied to the cell via a perfusion system at various concentrations.

-

Data Acquisition and Analysis: The peak sodium current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

Signaling Pathways Implicated in the Action of Diterpenoid Alkaloids

The analgesic and other biological effects of diterpenoid alkaloids like Yunaconitine are mediated through the modulation of complex intracellular signaling pathways. While the specific pathways affected by Yunaconitine analogs are still under investigation, studies on related compounds, such as aconitine, provide valuable insights.

Potential Mechanisms of Action:

-

p38/MAPK Pathway: Aconitine has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses and apoptosis.[2][3]

-

NF-κB Pathway: The anti-inflammatory effects of some aconitine-type alkaloids are attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

-

AMPK Pathway: Aconitine can also influence the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[4]

-

ERK/CREB Pathway: The extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) pathway is a crucial mediator of neuronal plasticity and has been implicated in the mechanisms of pain and analgesia.[5] While not directly demonstrated for this compound, its role as a sodium channel blocker suggests potential modulation of this pathway.

Conclusion and Future Directions

The study of this compound analogs has revealed the critical importance of the C-8 substituent for analgesic activity. However, the current understanding of the SAR of this complex class of molecules is still in its infancy. To advance the development of this compound-based therapeutics, future research should focus on:

-

Systematic Analog Synthesis: A broader library of analogs with modifications at various positions of the diterpenoid core is needed to build a comprehensive SAR model.

-

Quantitative Sodium Channel Inhibition Data: Detailed electrophysiological studies are required to determine the IC50 values of these analogs against a panel of voltage-gated sodium channel subtypes, particularly Nav1.7, which is a key target for pain therapeutics.

-

Elucidation of Signaling Pathways: Further investigation into the specific intracellular signaling pathways modulated by this compound and its active analogs will provide a deeper understanding of their mechanism of action and may reveal novel therapeutic targets.

By combining synthetic chemistry, in vivo pharmacology, and in vitro electrophysiology, the intricate relationship between the structure of this compound analogs and their biological activity can be unraveled, paving the way for the design of next-generation analgesics with improved potency and safety profiles.

References

- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repeated Aconitine Treatment Induced the Remodeling of Mitochondrial Function via AMPK–OPA1–ATP5A1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of ERK/CREB pathway in pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Yunaconitoline: A Technical Guide to its Discovery, Isolation, and Characterization from Aconitum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline, a complex C19-diterpenoid alkaloid, is a naturally occurring compound found within various species of the genus Aconitum. Known for their potent biological activities, Aconitum alkaloids have long been a subject of intense scientific scrutiny. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, comprehensive data, and a visualization of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery of this compound

This compound was first isolated from Aconitum vilmorinianum. The initial structural elucidation was accomplished through a combination of spectroscopic techniques, which revealed its complex polycyclic structure characteristic of aconitine-type alkaloids.

Experimental Protocols: Isolation and Purification of this compound

The following is a detailed, multi-step protocol for the preparative isolation and purification of this compound from Aconitum plant material, synthesized from established methods for diterpenoid alkaloid extraction.

Extraction of Total Alkaloids

-

Plant Material: Dried and powdered roots of Aconitum vilmorinianum.

-

Procedure:

-

The powdered plant material (1 kg) is macerated with 95% ethanol (B145695) (5 L) at room temperature for 24 hours.

-

The mixture is then subjected to heat reflux extraction for 4 hours. This process is repeated three times to ensure exhaustive extraction.

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning for Alkaloid Enrichment

-

Procedure:

-

The crude extract is dissolved in 2% aqueous hydrochloric acid (HCl) and filtered.

-

The acidic solution is then washed with diethyl ether to remove non-alkaloidal, lipophilic impurities.

-

The aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) (NH4OH) to a pH of 9-10.

-

The basified solution is then extracted exhaustively with chloroform (B151607) (CHCl3).

-

The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrated in vacuo to yield the total crude alkaloids.

-

Chromatographic Purification

-

Column Chromatography (Silica Gel):

-

The crude alkaloid extract is subjected to column chromatography on a silica (B1680970) gel (200-300 mesh) column.

-

A gradient elution system of chloroform-methanol (CHCl3-MeOH) is employed, starting with 100% CHCl3 and gradually increasing the polarity by adding MeOH.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The semi-purified fractions containing this compound are further purified by Prep-HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water (containing an appropriate modifier such as 0.1% trifluoroacetic acid or formic acid) is used for elution.

-

The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The collected fraction is concentrated to yield pure this compound.

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C34H47NO10 |

| Molecular Weight | 633.7 g/mol |

| Appearance | White amorphous powder |

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 8.03 (2H, d, J=8.8 Hz), 6.92 (2H, d, J=8.8 Hz), 4.88 (1H, d, J=4.8 Hz), 4.45 (1H, t, J=4.8 Hz), 4.21 (1H, s), 3.86 (3H, s), 3.35 (3H, s), 3.30 (3H, s), 3.28 (3H, s), 2.55 (1H, q, J=7.2 Hz), 1.09 (3H, t, J=7.2 Hz) |

| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 166.2, 163.6, 131.6 (2C), 122.9, 113.6 (2C), 92.1, 85.3, 83.9, 83.6, 82.5, 81.7, 79.1, 77.4, 75.3, 61.6, 59.1, 57.9, 56.4, 55.3, 50.2, 49.3, 48.9, 45.8, 43.5, 38.9, 38.1, 34.3, 26.4, 13.5 |

Table 2: Quantitative Analysis of this compound in Aconitum Species

| Aconitum Species | Plant Part | This compound Content (mg/g) | Analytical Method |

| A. vilmorinianum | Root | Not Quantified | Isolation |

| A. carmichaelii | Lateral Root | 0.015 - 10.41 | UHPLC-MS/MS[1] |

| A. kusnezoffii | Root | Detected | UHPLC-MS/MS[1] |

Mandatory Visualizations

Isolation and Purification Workflow```dot

Caption: Proposed mitochondrial apoptosis pathway.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Aconitum species. The detailed experimental protocols and compiled data serve as a practical resource for researchers in the field. The elucidation of its biological activities and signaling pathways, such as the proposed mechanism of cardiotoxicity, highlights the importance of further investigation into this potent natural product for potential therapeutic applications, while also underscoring the need for careful toxicological assessment. Future research should focus on a more detailed exploration of its pharmacological profile and the development of synthetic strategies to enable further drug development efforts.

References

The Enigmatic Interaction of Yunaconitoline with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitoline (B1164412), a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, belongs to a class of potent neurotoxins that primarily target voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets in pain, epilepsy, and cardiac arrhythmias. While extensive research has elucidated the interactions of related compounds like aconitine (B1665448) and lappaconitine (B608462) with VGSC subtypes, specific quantitative and mechanistic data for this compound remain sparse in publicly available scientific literature. This technical guide provides a comprehensive overview of the known interactions of closely related Aconitum alkaloids with VGSCs as a predictive framework for understanding the potential activity of this compound. We consolidate available quantitative data, detail essential experimental protocols for studying these interactions, and present signaling pathways and experimental workflows to guide future research. This document aims to be a foundational resource for researchers and drug development professionals investigating the therapeutic and toxicological profiles of this compound and other Aconitum alkaloids.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a member of the Aconitum alkaloid family, which has a long history in traditional medicine for its analgesic and anti-inflammatory properties, despite its well-known cardiotoxicity and neurotoxicity. The primary mechanism of action for these alkaloids is the modulation of voltage-gated sodium channels (VGSCs).

VGSCs are transmembrane proteins that form a pore permeable to sodium ions. There are nine known subtypes in humans (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties, playing crucial roles in various physiological processes. For instance, NaV1.7 is a key player in pain sensation, NaV1.5 is the primary cardiac sodium channel, and NaV1.1, NaV1.2, and NaV1.6 are predominant in the central nervous system. The subtype-specific effects of drugs are a cornerstone of modern pharmacology, aiming to maximize therapeutic efficacy while minimizing off-target effects.

Aconitum alkaloids, including the parent compound aconitine, are known to bind to site 2 of the α-subunit of VGSCs. This binding prolongs the open state of the channel, leading to a persistent influx of sodium ions, membrane depolarization, and hyperexcitability of neurons and muscle cells. This action underlies both the therapeutic (analgesic) and toxic (arrhythmogenic, neurotoxic) effects of these compounds.

Quantitative Data on Aconitum Alkaloid Interactions with VGSC Subtypes

Table 1: Inhibitory/Modulatory Effects of Aconitine on VGSC Subtypes

| VGSC Subtype | Cell Line | Method | Key Findings | Reference |

| NaV1.5 | Human | Patch-clamp | Partial agonist activity at 3x10⁻⁵ to 1x10⁻⁴ M. | [1] |

| Rat NaV1.2 | Rat | Radioligand binding | Acts as a partial agonist with a Kd of 1.2 µM. | [1] |

| General | Neuroblastoma cells | Voltage-clamp | Shifts voltage dependence of channel activation by ~20 mV towards more negative potentials. | [2] |

Table 2: Inhibitory/Modulatory Effects of Lappaconitine on VGSC Subtypes

| VGSC Subtype | Cell Line | Method | IC50 | Key Findings | Reference |

| NaV1.7 | HEK293 | Whole-cell patch-clamp | 27.67 µmol/L | Voltage-dependent, slow, and irreversible inhibition. Does not affect voltage-dependent activation or inactivation. | [3] |

| hH1 (NaV1.5) | Cultured cells | Whole-cell voltage-clamp | Not specified | Irreversibly blocks open channels. | [4] |

| NaV1.7, NaV1.8, NaV1.9 | In silico | Molecular docking | Binding affinity (ΔG) = -7.77 kcal/mol | Shows potential as an inhibitor of these pain-related channels. | [5] |

Experimental Protocols

The study of this compound's interaction with VGSC subtypes necessitates precise experimental methodologies. The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on ion channel function.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, providing detailed information about a compound's effect on channel gating and kinetics.

Objective: To determine the effect of this compound on the activity of a specific VGSC subtype expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the human VGSC subtype of interest (e.g., NaV1.7).

-

Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table).

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution (in DMSO) and serially diluted concentrations.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing the target VGSC subtype on glass coverslips.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

-

Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).

-

Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents in the absence (control) and presence of varying concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct current-voltage (I-V) relationships.

-

Generate concentration-response curves to determine the IC50 value.

-

Analyze the voltage-dependence of activation and inactivation to determine if the compound shifts the gating properties of the channel.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and planning research. The following diagrams, generated using the DOT language, illustrate the signaling pathway of Aconitum alkaloid action and a typical experimental workflow.

Signaling Pathway of Aconitum Alkaloid Interaction with VGSCs

Caption: Aconitum alkaloid signaling pathway.

Experimental Workflow for Patch-Clamp Analysis

Caption: Whole-cell patch-clamp workflow.

Conclusion and Future Directions

The therapeutic potential and toxicological risks of this compound are intrinsically linked to its interaction with voltage-gated sodium channels. While direct experimental data for this compound remains limited, the extensive research on related Aconitum alkaloids such as aconitine and lappaconitine provides a strong foundation for predicting its mechanism of action. It is anticipated that this compound, like its chemical relatives, acts as a potent modulator of VGSCs, likely by binding to neurotoxin site 2 and prolonging channel opening.

Future research should prioritize the systematic characterization of this compound's effects on a panel of human VGSC subtypes (NaV1.1-1.9). Determining the IC50 values, subtype selectivity, and detailed effects on channel gating through patch-clamp electrophysiology is a critical first step. Such studies will not only illuminate the pharmacological profile of this compound but also pave the way for its potential development as a therapeutic agent or a tool for studying VGSC function. Furthermore, investigating the structural basis of its interaction through molecular docking and cryo-electron microscopy could facilitate the design of novel, more selective VGSC modulators.

References

- 1. mdpi.com [mdpi.com]

- 2. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

Yunaconitoline: A Technical Guide to its Pharmacology and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on Yunaconitoline is limited. This document summarizes the currently available information and, where explicitly stated, draws parallels from the more extensively studied related alkaloid, Yunaconitine (B1683533), to highlight potential areas of investigation and methodologies. All data and protocols derived from studies on related compounds should be considered illustrative and require specific validation for this compound.

Introduction

This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus, known for their use in traditional medicine and for their potent biological activities. Like other alkaloids from this genus, such as Aconitine and Yunaconitine, it possesses a complex chemical structure that is the basis for its pharmacological effects. Due to the known toxicity and therapeutic potential of related compounds, this compound presents an intriguing subject for pharmacological investigation and drug development. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its pharmacology, therapeutic possibilities, and the experimental approaches necessary for its study.

Pharmacology

The precise pharmacological profile of this compound is not well-documented in publicly available literature. However, based on the known mechanisms of other Aconitum alkaloids, its effects are likely mediated through interactions with voltage-gated sodium channels.

Mechanism of Action

Aconitum alkaloids are known to be potent cardiotoxins and neurotoxins due to their ability to activate voltage-gated sodium channels. This leads to a persistent influx of sodium ions, causing membrane depolarization and sustained neuronal excitation. It is hypothesized that this compound shares this primary mechanism of action. Further research is necessary to characterize its specific binding site and affinity for sodium channel subtypes.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not currently available. However, a study on the related compound, Yunaconitine, provides a methodological basis for future investigations.[1] The four key stages of pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—are crucial to understanding the therapeutic window and toxicity profile of a compound.[2][3]

Table 1: Illustrative Pharmacokinetic Parameters for Yunaconitine in Mice [1]

| Parameter | Intravenous (0.05 mg/kg) | Oral (2 mg/kg) |

| Tmax (h) | - | 0.5 |

| Cmax (ng/mL) | - | 15.2 ± 3.4 |

| AUC (0-t) (ng·h/mL) | 18.9 ± 4.2 | 20.7 ± 5.1 |

| t1/2 (h) | 1.8 ± 0.5 | 2.1 ± 0.6 |

| Bioavailability (%) | - | 27.4 |

Data presented is for Yunaconitine and serves as an example for the types of parameters to be determined for this compound.

Toxicology

The toxicity of Aconitum alkaloids is a significant concern. Acute toxicity can lead to severe cardiovascular and neurological effects, including arrhythmias, hypotension, paresthesia, and respiratory paralysis. A thorough toxicological evaluation of this compound is essential before any therapeutic application can be considered. This would involve determining its LD50 in various animal models and conducting detailed studies on its potential for organ toxicity, genotoxicity, and carcinogenicity.

Therapeutic Potential

While the therapeutic applications of this compound have not been explored, related Aconitum alkaloids have been investigated for a range of activities, suggesting potential avenues for research.

Analgesia

Some Aconitum alkaloids have demonstrated potent analgesic effects, likely through their interaction with sodium channels in pain pathways. Investigating the analgesic properties of this compound in preclinical models of pain is a promising area of research.

Anti-inflammatory Effects

The anti-inflammatory potential of various plant-derived alkaloids is well-established. Future studies could explore the effects of this compound on inflammatory pathways and in animal models of inflammatory diseases.

Other Potential Applications

Given the diverse biological activities of alkaloids, this compound could be screened for other therapeutic effects, such as anticancer or antimicrobial activities.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to advancing the understanding of this compound. The following sections outline key methodologies based on standard practices and studies of related compounds.

Pharmacokinetic Analysis

A robust method for quantifying this compound in biological matrices is the first step in pharmacokinetic studies.

Protocol: Quantification of this compound in Plasma using UPLC-MS/MS (Adapted from Yunaconitine study[1])

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard.

-

Perform protein precipitation with acetonitrile (B52724).

-

Centrifuge to pellet precipitated proteins.

-

Evaporate the supernatant to dryness under a nitrogen stream.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

UPLC-MS/MS Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.

-

Flow Rate: Optimized for the column dimensions.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate pharmacokinetic parameters using appropriate software.

-

In Vitro Assays for Biological Activity

Initial screening for biological activity is typically performed using in vitro assays.

Protocol: Voltage-Gated Sodium Channel Activity Assay (Patch-Clamp Electrophysiology)

-

Cell Culture: Use a cell line expressing the desired sodium channel subtype (e.g., HEK293 cells).

-

Electrophysiology:

-

Perform whole-cell patch-clamp recordings.

-

Apply voltage protocols to elicit sodium currents.

-

Perfuse cells with varying concentrations of this compound.

-

Measure changes in current amplitude, activation, and inactivation kinetics.

-

In Vivo Models for Efficacy and Toxicity

Animal models are essential for evaluating the therapeutic potential and safety profile of a compound.[4][5][6][7]

Protocol: Analgesic Efficacy in a Mouse Model of Neuropathic Pain

-

Model Induction: Induce neuropathic pain in mice (e.g., through chronic constriction injury of the sciatic nerve).

-

Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneal or oral).

-

Behavioral Testing: Assess pain responses at various time points using methods such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.

-

Data Analysis: Compare pain thresholds between this compound-treated and vehicle-treated groups.

Protocol: Acute Toxicity Study (LD50 Determination)

-

Animals: Use a standard rodent model (e.g., mice or rats).

-

Dosing: Administer single, escalating doses of this compound to different groups of animals.

-

Observation: Monitor animals for signs of toxicity and mortality over a specified period (e.g., 14 days).

-

Calculation: Determine the LD50 value using a statistical method such as the probit analysis.

Visualizations

Signaling Pathways and Workflows

Visual representations of experimental workflows and potential signaling pathways can aid in understanding the complex biological processes involved.

Caption: Workflow for a typical pharmacokinetic study.

Caption: Hypothesized signaling pathway for this compound.

Conclusion and Future Directions

This compound is a natural product with a high potential for significant biological activity, warranting further scientific investigation. The current lack of specific data underscores the need for a systematic approach to its study, beginning with fundamental pharmacological and toxicological profiling. The methodologies and illustrative data presented in this guide, drawn from research on the closely related compound Yunaconitine, provide a solid foundation for future research endeavors. Key future directions should include:

-

Isolation and Purification: Development of efficient methods for isolating pure this compound to ensure the accuracy of experimental results.

-

Pharmacological Characterization: Detailed studies to elucidate its precise mechanism of action, including its affinity for various sodium channel subtypes.

-

Comprehensive ADME and Toxicology Studies: In-depth investigation of its pharmacokinetic profile and a thorough assessment of its safety.

-

Screening for Therapeutic Activities: Exploration of its potential as an analgesic, anti-inflammatory, or other therapeutic agent in relevant preclinical models.

By pursuing these research avenues, the scientific community can unlock the therapeutic potential of this compound while ensuring a thorough understanding of its safety profile, paving the way for the potential development of new therapeutic agents.

References

- 1. Pharmacokinetics of yunaconitine and indaconitine in mouse blood by UPLC-MS/MS [agris.fao.org]

- 2. mdpi.com [mdpi.com]

- 3. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging agents that target signaling pathways in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acupoint Injection for Alleviating Side Effects of Chemotherapy in People with Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Yunaconitoline in Aconitum Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals